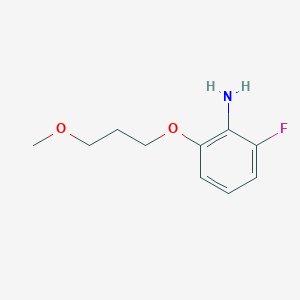

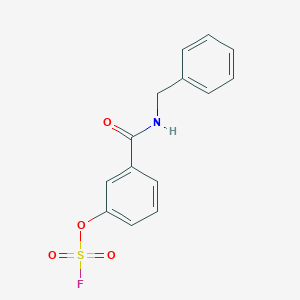

![molecular formula C15H14N2O2S B2705859 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide CAS No. 330676-88-5](/img/structure/B2705859.png)

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide” is a chemical compound . It has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The synthesis of this compound involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . This process was prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis

The compound can react with active methylene reagents to afford the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Physical And Chemical Properties Analysis

The compound forms red crystals with a melting point of 146.7–147.1°C (toluene) . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

Research has utilized the structural framework similar to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide in the synthesis of various heterocyclic compounds. For example, the coupling of diazo compounds with cyanoacetate or acetoacetate has been explored to yield diverse derivatives such as pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in generating polyfunctional heterocyclic systems (Mohareb et al., 2004).

Antitumor Activity

Another significant application of compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is in the field of antitumor research. Specific derivatives have been synthesized and evaluated for their antitumor activities, with some compounds displaying high inhibitory effects against human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This illustrates the potential of these compounds in contributing to the development of new chemotherapeutic agents (Shams et al., 2010).

Antimicrobial and Dye Synthesis

Furthermore, derivatives of the compound have been synthesized for antimicrobial evaluation and as precursors for dyeing textiles. Such studies have shown that these derivatives can exhibit significant antimicrobial activity against various bacterial and fungal strains. Additionally, their use in the synthesis of novel dye systems with potential applications in textile finishing underscores the compound's versatility in both biomedical and industrial chemistry (Shams et al., 2011).

Electrophilic Substitution Reactions

The compound and its analogs have also been involved in studies exploring electrophilic substitution reactions. These reactions are foundational in organic synthesis, allowing for the functionalization of molecules to produce a wide range of chemical entities. Such research contributes to the broader understanding of chemical reactivity and the development of novel synthetic methodologies (Aleksandrov & El’chaninov, 2017).

Wirkmechanismus

Target of Action

The primary targets of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide are the JNK2 and JNK3 kinases . These kinases play a crucial role in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide: interacts with its targets by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of these kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide affects various biochemical pathways. These include pathways involved in inflammation, apoptosis, and cellular differentiation . The downstream effects of this inhibition can lead to changes in cellular behavior and responses to stimuli .

Result of Action

The molecular and cellular effects of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide ’s action are primarily due to the inhibition of JNK2 and JNK3 kinases . This inhibition can lead to reduced inflammation, altered apoptosis, and changes in cellular differentiation .

Zukünftige Richtungen

The high binding energy for this compound suggests its potential for further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . It also exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli , indicating potential for further exploration in this area.

Eigenschaften

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-9-4-5-13-10(7-9)11(8-16)15(20-13)17-14(18)12-3-2-6-19-12/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCSRXKXMNFPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)

![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)

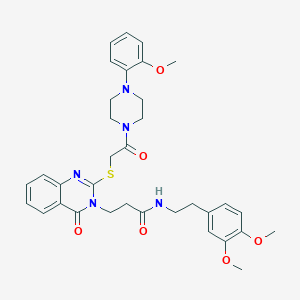

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)

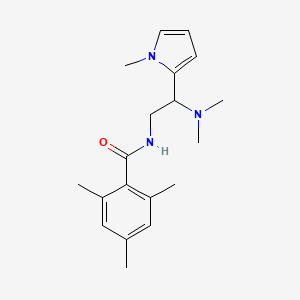

![1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2705794.png)

![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)